![molecular formula C14H18Cl2N2O B1678930 N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride CAS No. 123464-89-1](/img/structure/B1678930.png)
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride
Descripción general
Descripción
PNU-282987 es un compuesto químico que actúa como un agonista potente y selectivo para el subtipo alfa7 de los receptores neuronales de acetilcolina nicotínicos. Este compuesto ha sido ampliamente estudiado por sus potenciales aplicaciones terapéuticas, particularmente en el campo de la neurociencia. Ha mostrado promesa en la mejora de las funciones cognitivas y se ha investigado por su posible uso en el tratamiento de afecciones como la esquizofrenia y la enfermedad de Alzheimer .
Métodos De Preparación
La síntesis de PNU-282987 implica varios pasos, comenzando con la preparación de la estructura principal, que es un compuesto bicíclico. La ruta sintética típicamente incluye los siguientes pasos:
Formación del núcleo bicíclico: Esto implica la ciclización de un precursor adecuado para formar la estructura bicíclica.
Introducción del grupo amida: El núcleo bicíclico luego se hace reaccionar con un cloruro de clorobenzoilo para introducir el grupo amida.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para obtener PNU-282987 en alta pureza.
Análisis De Reacciones Químicas
PNU-282987 sufre varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales presentes en el compuesto.
Sustitución: PNU-282987 puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Aplicaciones Científicas De Investigación
Key Structural Features
Feature | Description |
---|---|
Bicyclic Structure | Contains a nitrogen atom at the 3-position |
Chlorobenzamide Moiety | Enhances biological interactions |
Positive Allosteric Modulator | Selectively enhances α7 nAChR activity |
Neurobiology
PNU-282987 has demonstrated significant neurogenic effects, particularly in the adult murine retina. Research indicates that it promotes the production of Müller-derived progenitor cells through signaling via the retinal pigment epithelium (RPE). These progenitor cells can differentiate into various types of neurons, highlighting the compound's regenerative potential.
Case Study: Retinal Regeneration
- Methodology : Administered via eye drops.
- Findings : Increased production of functional neurons observed through electroretinograms (ERGs) and transcriptomic analysis of isolated RPE cells.
- Significance : Suggests potential applications in treating retinal degenerative diseases.
Neuropsychiatric Disorders
The compound's role as a positive allosteric modulator of α7 nAChRs positions it as a candidate for therapeutic interventions in neuropsychiatric conditions. Studies have shown that enhancing receptor activity can lead to increased neurotransmitter release and improved cognitive functions.
Potential Therapeutic Applications
-
Alzheimer's Disease
- Mechanism: Enhances acetylcholine signaling, counteracting cognitive decline.
- Evidence: Demonstrated ability to improve cognitive functions in animal models.
-
Schizophrenia
- Mechanism: Modulates neurotransmitter systems involved in cognitive processes.
- Evidence: Positive effects on behavioral models relevant to schizophrenia.
Comparative Studies
Comparative research indicates that N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide; hydrochloride selectively interacts with α7 nAChRs without significantly affecting other receptor subtypes. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.
Structural Comparisons with Similar Compounds
Compound Name | Structure Type | Key Features |
---|---|---|
1-Azabicyclo[3.2.1]octan-3-yl furo[2,3-c]pyridine | Bicyclic Amine | Agonist for α7 nAChRs |
PNU-120596 | Positive Allosteric Modulator | Enhances α7 nAChR activity |
(R)-3-(5-chlorothiophen-2-yl)spiro-[1,3]oxazolidine | Bicyclic Compound | Partial agonist for α7 nAChRs |
Mecanismo De Acción
PNU-282987 ejerce sus efectos uniéndose selectivamente y activando el subtipo alfa7 de los receptores neuronales de acetilcolina nicotínicos. Esta activación conduce a un aumento de la actividad sináptica y mejora la liberación de neurotransmisores como el ácido gamma-aminobutírico. El compuesto también promueve la neurogénesis y se ha demostrado que tiene efectos neuroprotectores. Los objetivos moleculares y las vías involucradas incluyen la activación de vías de señalización que promueven la supervivencia celular y la plasticidad sináptica .
Comparación Con Compuestos Similares
PNU-282987 es único por su alta selectividad y potencia para los receptores de acetilcolina nicotínicos alfa7. Compuestos similares incluyen:
GTS-21: Otro agonista del receptor de acetilcolina nicotínico alfa7 con efectos similares de mejora cognitiva.
DMXB-A: Un compuesto que también se dirige a los receptores de acetilcolina nicotínicos alfa7 y se ha estudiado por sus potenciales aplicaciones terapéuticas en enfermedades neurodegenerativas.
PHA-543613: Un agonista del receptor de acetilcolina nicotínico alfa7 con propiedades neuroprotectoras.
PNU-282987 destaca por su alta selectividad y potencia, lo que lo convierte en una herramienta valiosa en la investigación en neurociencia y potenciales aplicaciones terapéuticas.
Actividad Biológica
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride, commonly referred to as PNU-282987, is a synthetic compound known for its significant biological activity, particularly as an agonist of the alpha-7 nicotinic acetylcholine receptor (nAChR). This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a bicyclic structure with a chlorobenzamide moiety, which contributes to its unique pharmacological profile. The molecular formula is , and it is characterized by the following structural attributes:
- Bicyclic Core : The azabicyclo[2.2.2]octane structure enhances receptor binding affinity.
- Chloro Substitution : The presence of the chlorine atom in the benzamide enhances its biological activity.
PNU-282987 primarily acts as an agonist for the alpha-7 nAChR, which plays a crucial role in cognitive functions such as learning and memory. Activation of this receptor has been linked to enhanced synaptic plasticity and neurotransmitter release, particularly glutamate, which is vital for cognitive processes.
Key Mechanisms:
- Receptor Activation : Binding to alpha-7 nAChRs leads to increased calcium ion influx, facilitating neurotransmitter release.
- Synaptic Plasticity : Enhances long-term potentiation (LTP) in hippocampal neurons, which is essential for memory formation.
- Cognitive Enhancement : Animal studies indicate that PNU-282987 improves memory performance in models of cognitive dysfunction.
Cognitive Enhancement
Research indicates that PNU-282987 has potential applications in treating cognitive deficits associated with various neurological disorders, including schizophrenia and Alzheimer's disease. Studies have shown that it can improve memory retention and cognitive performance in rodent models.
Neuroprotective Effects
The compound has demonstrated neuroprotective properties by enhancing GABAergic synaptic activity, which may help mitigate neurodegenerative processes associated with diseases like Huntington's disease .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
PNU-282987 | Bicyclic structure similar to Benzamide | Potent alpha-7 nAChR agonist |
Quinuclidine | Contains a bicyclic amine structure | Known for psychoactive properties |
4-Amino-N-(1-Azabicyclo[2.2.2]octan-3-yl)benzamide | Similar core structure | Exhibits antipsychotic effects |
Case Studies
-
Cognitive Function in Schizophrenia Models :
- A study assessed the effects of PNU-282987 on cognitive deficits in animal models mimicking schizophrenia. Results indicated significant improvements in working memory tasks when administered at specific dosages.
-
Neuroprotective Study in Huntington's Disease Models :
- Research involving transgenic mice expressing mutant huntingtin protein showed that treatment with PNU-282987 led to reduced toxicity markers and improved motor coordination over control groups.
Propiedades
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O.ClH/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17;/h1-4,10,13H,5-9H2,(H,16,18);1H/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEQUIRZHDYOIX-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017103 | |
Record name | (R)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123464-89-1 | |
Record name | Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123464-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PNU-282987 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123464891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PNU-282987 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/810P1694K2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: PNU-282987 selectively binds to and activates α7nAChRs. [, , , , , , , , , , , , , , , , , , , , , ] This activation triggers a cascade of downstream effects, including modulation of neurotransmitter release, regulation of inflammatory responses, and potential neuroprotective actions. [, , , , , , , , , , , , , , , , , , , , , , , , ]
ANone: Activation of α7nAChRs by PNU-282987 has been shown to:
- Enhance GABAergic synaptic activity: This effect was observed in brain slices and contributed to the restoration of auditory gating deficits in animal models. []
- Reduce inflammation: PNU-282987 decreased pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6) and HMGB1 expression in various models, including hepatic ischemia-reperfusion injury, sepsis, and acute lung injury. [, , ]
- Modulate immune responses: It enhanced the activity of CD4+CD25+ regulatory T cells (Tregs), contributing to its protective effects in sepsis-induced acute kidney injury. []
- Promote neuroprotection: PNU-282987 demonstrated neuroprotective effects against retinal ganglion cell (RGC) loss in glaucoma models, potentially through modulation of GABAergic and glutamatergic transmission. [, , , , ]
- Influence neurogenesis: In the retina, it stimulated Müller glia cell cycle re-entry and the generation of new retinal progenitors, potentially contributing to retinal regeneration. [, ]
ANone: PNU-282987's molecular formula is C15H18Cl2N2O and its molecular weight is 315.23 g/mol.
ANone: While specific spectroscopic data is not provided in the research papers, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) were used for its detection and quantification in biological samples. []
ANone: PNU-282987 is a selective agonist for α7nAChRs and does not possess catalytic properties. Its applications lie in its potential therapeutic benefits in various disease models, as highlighted in the research papers.
ANone: The provided research does not detail any specific computational chemistry or modeling studies conducted on PNU-282987.
ANone: The research papers primarily focus on PNU-282987's therapeutic potential and do not extensively cover its toxicology profile. Further investigations are needed to fully elucidate its safety profile, including potential long-term effects.
ANone: Specific information regarding the duration of action of PNU-282987 is not available in the provided research. Further studies are needed to fully characterize its PK/PD profile.
ANone: Researchers have employed various in vitro and in vivo models to investigate the efficacy of PNU-282987, including:
- Cell culture models: Primary cultured astrocytes and a Müller glial cell line (rMC-1) were used to study PNU-282987's effects on cell viability, apoptosis, and gene expression. [, ]
- Animal models:
- Glaucoma: Researchers induced glaucoma-like conditions in rats and mice to evaluate PNU-282987's neuroprotective effects on RGCs. [, , , ]
- Sepsis: Cecal ligation and puncture (CLP) surgery and lipopolysaccharide (LPS) injection were used to induce sepsis in mice to assess the impact of PNU-282987 on inflammatory responses and survival. []
- Acute lung injury: A cardiopulmonary bypass model in rats was employed to evaluate PNU-282987's protective effects against lung injury. []
- Hepatic ischemia-reperfusion injury: A partial hepatic ischemia-reperfusion model in mice was used to study the impact of PNU-282987 on liver damage. []
ANone: The provided research does not mention any clinical trials involving PNU-282987.
ANone: The research papers do not provide information on resistance mechanisms or cross-resistance related to PNU-282987.
ANone: The research primarily focuses on evaluating the efficacy of PNU-282987 through different routes of administration, including intraperitoneal, intracerebroventricular, and eye drop application. [, , ] While specific drug delivery systems are not extensively discussed, the exploration of diverse administration routes suggests efforts to optimize delivery and target specific tissues.
ANone: Research regarding specific biomarkers to predict PNU-282987 efficacy, monitor treatment response, or identify adverse effects is not mentioned in the provided research.
ANone: One study utilized liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to detect and quantify PNU-282987 in retinal, plasma, and heart samples, demonstrating its presence in target tissues after administration. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.